molecular formula C18H13NO3 B12696525 5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione CAS No. 88556-36-9

5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione

Cat. No.: B12696525
CAS No.: 88556-36-9
M. Wt: 291.3 g/mol
InChI Key: DMDKBQZLJXCDTC-UHFFFAOYSA-N
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Description

5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione is a heterocyclic compound that features a furan ring fused with a phenyl group and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free synthesis and green chemistry approaches are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with biological macromolecules is a key factor .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-3-(1-(phenylimino)ethyl)-2,3-dihydro-1H-pyrazole
  • 5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-thiazolidinedione
  • 5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-oxazolidinedione

Uniqueness

5-Phenyl-4-(1-(phenylimino)ethyl)-2,3-furandione is unique due to its furan ring, which imparts distinct electronic and steric properties compared to similar compounds with pyrazole, thiazolidinedione, or oxazolidinedione rings. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

88556-36-9

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

4-(C-methyl-N-phenylcarbonimidoyl)-5-phenylfuran-2,3-dione

InChI

InChI=1S/C18H13NO3/c1-12(19-14-10-6-3-7-11-14)15-16(20)18(21)22-17(15)13-8-4-2-5-9-13/h2-11H,1H3

InChI Key

DMDKBQZLJXCDTC-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=C(OC(=O)C2=O)C3=CC=CC=C3

Origin of Product

United States

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